

discovery and history of 5'-uridine monophosphate

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An In-depth Technical Guide on the Discovery and History of 5'-Uridine Monophosphate (UMP)

Introduction

5'-Uridine monophosphate (UMP), also known as 5'-uridylic acid, is a pyrimidine ribonucleotide of fundamental importance to all known lifeforms. As a monomeric unit of ribonucleic acid (RNA) and a precursor for other essential pyrimidine nucleotides, UMP lies at the heart of genetic information transfer, cellular metabolism, and biosynthesis.[1] Its discovery and the subsequent elucidation of its structure and biological roles were pivotal moments in the history of biochemistry, paving the way for our modern understanding of nucleic acids and metabolic pathways. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of UMP, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A summary of the key quantitative properties of 5'-uridine monophosphate is presented below, compiled from various sources. These data are crucial for experimental design, analytical chemistry, and biochemical assays involving UMP.



Property	Value	Reference(s)
Molecular Formula	C9H13N2O9P	[2]
Molar Mass	324.182 g·mol⁻¹	[2]
Melting Point	202 °C (decomposes)	[2][3]
Acidity (pKa)	1.0, 6.4, 9.5	[2]
1.23 (strongest acidic), 6.63	[4][5]	
Water Solubility	Good; 12-50 mg/mL	[2][6]
Molar Extinction Coeff.	$\epsilon_{262} = 10.0 \times 10^3 \text{M}^{-1}\text{cm}^{-1}$ (at pH 7.0)	[7]
Density	~1.865 g/cm³	[5][8]

Section 1: Discovery and Structural Elucidation

The story of UMP is intrinsically linked to the discovery of nucleic acids themselves. While Friedrich Miescher first isolated "nuclein" (now known as DNA) in 1869, it was the pioneering work of Phoebus Levene in the early 20th century that unraveled the fundamental chemical nature of these molecules.[9][10][11]

Initial Isolation from Yeast Nucleic Acid

Levene's research at the Rockefeller Institute for Medical Research was instrumental in dissecting nucleic acids into their constituent parts.[12] By subjecting yeast nucleic acid (RNA) to controlled hydrolysis, he successfully separated it into individual mononucleotides.[13] He identified that each nucleotide unit consisted of a phosphate group, a pentose sugar (which he identified as ribose in 1909), and a nitrogenous base.[9][12] Through this work, uridylic acid was isolated as one of the four foundational ribonucleotides, alongside adenylic acid, guanylic acid, and cytidylic acid. Levene was the first to coin the term "nucleotide" to describe this phosphate-sugar-base unit.[14][15]

Historical Experimental Protocol: Isolation of Ribonucleotides







While original detailed protocols are archived in early 20th-century journals, the procedure was based on established chemical principles of hydrolysis and separation. Below is a generalized methodology reflecting the historical approach.

Objective: To hydrolyze yeast RNA and separate the constituent 2'/3'-ribonucleoside monophosphates.

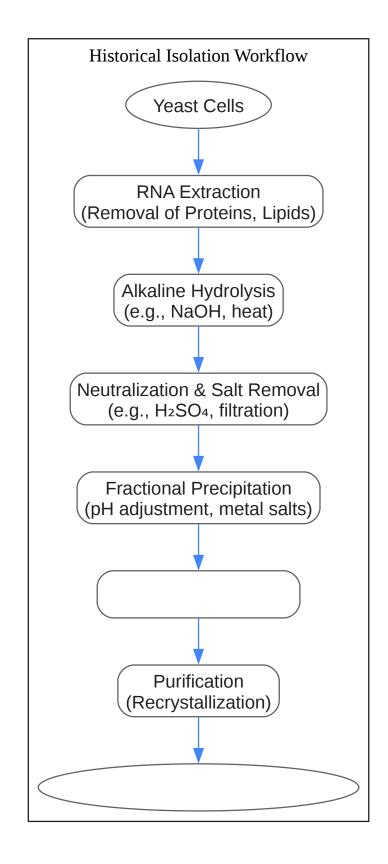
Principle: Alkaline hydrolysis of RNA cleaves the phosphodiester bonds, yielding a mixture of 2'- and 3'-mononucleotides because the 2'-hydroxyl group participates in the reaction, forming a cyclic 2',3'-phosphodiester intermediate that is subsequently hydrolyzed.

Methodology:

- Preparation of Nucleic Acid: High-purity RNA is extracted from yeast cells using methods to precipitate proteins and other cellular components.
- Alkaline Hydrolysis: The purified RNA is treated with a mild base, such as barium hydroxide or sodium hydroxide, and heated to induce hydrolysis of the phosphodiester backbone.
- Removal of Base: The alkaline solution is neutralized with an acid (e.g., sulfuric acid), leading to the precipitation of the base (e.g., as barium sulfate), which is then removed by filtration.
- Fractional Precipitation of Nucleotides: The resulting solution contains a mixture of the four ribonucleoside monophosphates. Early methods for separation relied on fractional precipitation by adding salts of heavy metals (e.g., silver, lead) or by adjusting the pH to exploit the different pKa values of the nucleotides, causing them to precipitate at different conditions.
- Purification: The crude UMP precipitate is further purified by recrystallization from aqueous solutions, often involving ethanol, to yield the isolated uridylic acid.

The logical workflow for this historical process can be visualized as follows.





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Fig 1. Generalized workflow for the historical isolation of UMP.



Section 2: Chemical Synthesis

The unambiguous chemical synthesis of nucleotides was a landmark achievement that confirmed their proposed structures. Sir Alexander Todd was awarded the Nobel Prize in Chemistry in 1957 for his extensive work in this area, which included the first definitive syntheses of nucleosides and nucleotides like ATP.[16][17] His work established the foundational strategies for nucleotide chemistry that are still influential today.

Todd's Foundational Synthesis Approach

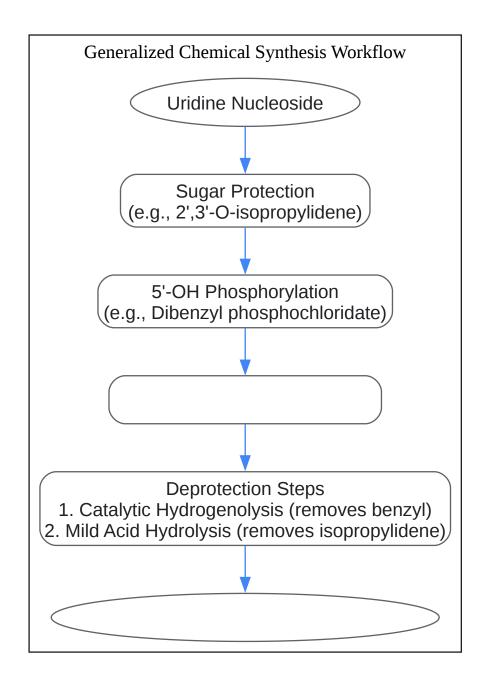
Todd's approach to nucleotide synthesis was systematic and elegant, relying on the use of protecting groups to control the reactivity of the sugar and phosphate moieties. A general synthesis of a ribonucleoside 5'-monophosphate like UMP would follow these conceptual steps.

Methodology:

- Preparation of Protected Ribose: The starting material is D-ribose. The hydroxyl groups at the 2'- and 3'-positions are protected, often by forming an isopropylidene acetal (an acetonide group), to prevent them from reacting during phosphorylation. This ensures that phosphorylation occurs specifically at the 5'-position.
- Glycosylation: The protected ribose derivative is then coupled with the nucleobase (uracil) to form the N-glycosidic bond, yielding a protected nucleoside.
- Phosphorylation: The free 5'-hydroxyl group of the protected uridine is phosphorylated. A
 common phosphorylating agent used in Todd's era was dibenzyl phosphochloridate. This
 reagent adds a phosphate group protected by two benzyl groups.
- Deprotection: In the final stage, all protecting groups are removed. The benzyl groups on the
 phosphate are removed by catalytic hydrogenolysis, and the isopropylidene group on the
 sugar is removed by mild acid hydrolysis. This yields the final product, uridine 5'monophosphate.

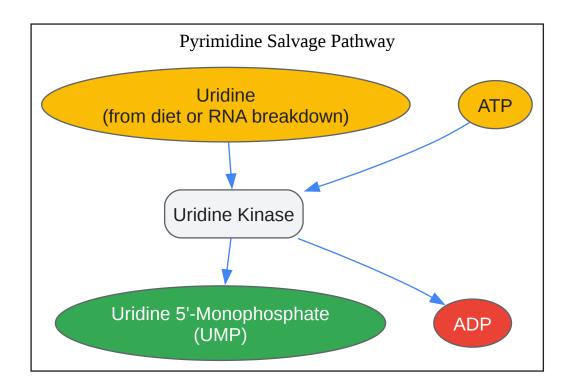
This multi-step process provided unequivocal proof of the 5'-phosphate linkage in naturally occurring nucleotides.











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